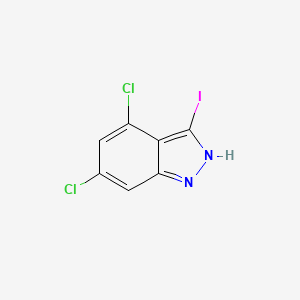

4,6-Dichloro-3-iodo-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTMNBMYTMSRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646196 | |

| Record name | 4,6-Dichloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-60-8 | |

| Record name | 4,6-Dichloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Spectrum of 4,6 Dichloro 3 Iodo 1h Indazole and Its Derivatives

Anticancer Activities and Associated Molecular Mechanisms

Indazole derivatives are recognized for their potent anticancer activity, with several indazole-based drugs, such as Axitinib, Pazopanib, and Entrectinib, approved for clinical use. nih.govpnrjournal.comresearchgate.net The core structure serves as a versatile template for developing novel therapeutic agents that can modulate various oncogenic pathways. nih.gov

A key mechanism through which indazole derivatives exert their anticancer effects is by inhibiting the proliferation of cancer cells and inducing programmed cell death, or apoptosis.

One synthesized indazole derivative, compound 2f , demonstrated a dose-dependent promotion of apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Further investigation revealed that compound 2f also decreased the mitochondrial membrane potential and increased levels of reactive oxygen species (ROS) in these cells, indicating that it promotes apoptosis via the ROS-mitochondrial pathway. nih.gov

Similarly, another derivative, compound 6o , was found to induce apoptosis in K562 chronic myeloid leukemia cells. pnrjournal.comresearchgate.net Its mechanism involves inhibiting Bcl-2 family members and potentially affecting the p53/MDM2 pathway in a concentration-dependent manner. pnrjournal.comresearchgate.net Western blot analysis confirmed that compound 6o decreased the expression of the apoptosis-inhibiting protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. pnrjournal.com

Furthermore, the derivative 40l was shown to induce apoptosis in Ba/F3 cells expressing specific TRKA mutations in a dose-dependent fashion. nih.gov Another compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) , was also identified as a potent anticancer agent that induces apoptosis. patsnap.com Some indazole derivatives have also been found to cause cell cycle arrest. For instance, compound 3a was shown to induce G2/M phase arrest in cancerous liver cells. mdpi.com

Many indazole derivatives function as kinase inhibitors, targeting the enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and survival. nih.govnih.gov The indazole ring is an effective "hinge-binding" fragment, allowing these molecules to fit into the ATP-binding pocket of various kinases. researchgate.net

Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway is a known driver in various cancers. Derivatives such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have been developed as potent FGFR inhibitors. nih.govnih.gov One such derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide , showed a high inhibitory activity against FGFR1. nih.gov The 3-aminoindazole group is crucial for binding to the hinge region of the kinase. nih.gov

Pim Kinases: These are serine/threonine kinases involved in cell survival and proliferation. A series of pyrrolo[2,3-g]indazole derivatives have been identified as novel inhibitors of Pim-1 and Pim-3 kinases, demonstrating that this specific indazole scaffold is a promising starting point for developing new Pim kinase inhibitors. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis. Pazopanib, a multi-kinase inhibitor with an indazole core, targets VEGFR-2 among other kinases. researchgate.net

CDK1: Cyclin-dependent kinase 1 is crucial for cell cycle progression. Mechanistic studies of compound 3a revealed that it could up-regulate the expression of CDK1 and Cyclin B1, leading to G2/M phase arrest. mdpi.com

Tyrosine Threonine Kinase (TTK): While direct inhibition of TTK by 4,6-dichloro-3-iodo-1H-indazole is not specified in the reviewed literature, the broad activity of indazoles against serine/threonine kinases suggests this as a potential area for investigation. Polo-like kinase 4 (PLK4), another serine/threonine kinase, has been successfully targeted by indazole-based compounds. nih.gov

Table 1: Kinase Inhibition Profile of Selected Indazole Derivatives

| Derivative Class/Compound | Target Kinase(s) | Potency (IC₅₀) | Source(s) |

|---|---|---|---|

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives | FGFR1 | 30.2 ± 1.9 nM | nih.gov |

| 1H-Indazol-3-amine derivatives | FGFR1 / FGFR2 | < 4.1 nM / 2.0 nM | nih.gov |

| Pyrrolo[2,3-g]indazole derivatives | Pim-1 / Pim-3 | Sub-micromolar | nih.gov |

| (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones | PLK4 | Nanomolar | nih.gov |

| 3-(1H-pyrazol-4-yl)-1H-indazole derivatives | TRK | - | nih.gov |

The anticancer potential of indazole derivatives has been evaluated across a wide range of human cancer cell lines, demonstrating broad efficacy.

For example, compound 2f showed potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.gov The 1H-indazole-3-amine derivative, compound 6o , was particularly effective against the K562 chronic myeloid leukemia cell line (IC₅₀ = 5.15 µM) and also showed activity against A549 (lung), PC-3 (prostate), and Hep-G2 (hepatoma) cells. researchgate.net A series of 3-aryl-1H-indazole derivatives displayed mild to moderate activity against HCT-116 (colon) and MDA-MB-231 (breast) cancer cell lines. mdpi.com Furthermore, 4,6-disubstituted-1H-indazole-4-amine derivatives have shown significant tumoricidal effects on six different tumor cell lines. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Indazole Derivatives

| Derivative/Compound | Cancer Cell Line | Cell Line Type | IC₅₀ Value | Source(s) |

|---|---|---|---|---|

| Compound 2f | Multiple | - | 0.23–1.15 μM | nih.gov |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM | researchgate.net |

| Compound 6o | A549 | Lung Carcinoma | >50 µM | researchgate.net |

| Compound 6o | PC-3 | Prostate Cancer | 25.4 µM | researchgate.net |

| Compound 6o | Hep-G2 | Hepatoma | 36.1 µM | researchgate.net |

| Compound 3b | WiDr | Colorectal Carcinoma | 27.20 µM | japsonline.com |

| Compound 3j | HCT-116 | Colon Carcinoma | < 87 μg/mL | mdpi.com |

| Compound 3j | MDA-MB-231 | Breast Cancer | < 87 μg/mL | mdpi.com |

Anti-inflammatory Properties

In addition to their anticancer effects, indazole-containing compounds possess significant anti-inflammatory properties. nih.govresearchgate.net The inflammatory process is closely linked with carcinogenesis, and compounds that can modulate inflammatory pathways often have dual benefits.

Indazole derivatives have been shown to modulate key inflammatory pathways, primarily by reducing the production of pro-inflammatory mediators. In vitro studies have demonstrated that indazole and its derivatives can inhibit pro-inflammatory cytokines such as Tumour Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). glpbio.com

Another study focusing on the derivative JR19 (N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide) found that it effectively decreased the levels of several pro-inflammatory cytokines, including IL-6, TNF-α, IL-17, and IFN-γ. rsc.org The mechanism of this derivative appears to involve the nitric oxide (NO) pathway, as its anti-inflammatory effect was reversed by inhibitors of nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC). rsc.org

Antimicrobial and Antiparasitic Activities

While many indazole derivatives have been explored for their antimicrobial and antiparasitic effects, specific research on this compound in this context is not extensively documented in publicly available literature. However, studies on other halogenated indazole derivatives provide insight into the potential of this chemical class.

There is no specific data available on the antibacterial activity of this compound. Nevertheless, research into other halogenated indazoles has shown that this scaffold can be a promising starting point for the development of new antibacterial agents. For instance, a series of 4-bromo-1H-indazole derivatives were synthesized and evaluated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein. nih.gov Some of these compounds demonstrated notable activity against various Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus. nih.gov Similarly, other substituted N-methyl-3-aryl indazoles have shown inhibitory activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli. orientjchem.orgbookpi.org

| Derivative Class | Target Organism(s) | Key Findings |

| 4-Bromo-1H-indazole derivatives | Staphylococcus aureus (penicillin-resistant), Streptococcus pyogenes | Certain derivatives showed more potent activity than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant S. aureus. nih.gov |

| N-Methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli | Compounds showed moderate to good inhibitory activity against various tested microbial strains. orientjchem.orgbookpi.org |

Specific studies detailing the antifungal potential of this compound are not currently available. However, the broader class of indazole derivatives has shown promise in this area. Various substituted indazoles have been investigated for their activity against fungal pathogens, particularly species from the genus Candida, which are responsible for candidiasis. nih.govnih.gov For example, a series of 3-phenyl-1H-indazole derivatives displayed significant anticandidal activity against C. albicans and C. glabrata. nih.gov Microwave-assisted synthesis has also been used to create indazole derivatives, including 4-chloro-1-H indazole, which have shown promising activity against Candida albicans. jchr.org

Direct research on the antiprotozoal efficacy of this compound has not been reported. However, related iodo-indazole derivatives have been synthesized and evaluated as potential antiprotozoal agents. A study on indazole N-oxide derivatives found that 3-cyano-2-(4-iodophenyl)-2H-indazole N1-oxide demonstrated noteworthy activity against two strains and two life-cycle stages of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govuchile.cl Furthermore, other derivatives in the same study showed leishmanicidal activity. nih.govuchile.cl The mechanism of action for some indazoles has been suggested to involve the production of free radicals and inhibition of oxygen uptake. researchgate.net

In other studies, 2,3-diphenyl-2H-indazole derivatives have shown potent activity against the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases proving more effective than the standard drug metronidazole. mdpi.com

| Derivative | Target Organism(s) | Activity (IC₅₀) |

| 3-Cyano-2-(4-iodophenyl)-2H-indazole N1-oxide | Trypanosoma cruzi | Exhibited interesting antichagasic activity. nih.govuchile.cl |

| 3-Cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide | Trypanosoma cruzi, Leishmania spp. | Showed both trypanocidal and leishmanicidal activity. nih.govuchile.cl |

| 2,3-Diphenyl-2H-indazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | In some cases, showed more potent activity than metronidazole. mdpi.com |

Neurological and Other Potential Therapeutic Applications

The indazole scaffold is present in several drugs with neurological applications, highlighting its versatility.

There is no specific information available regarding the activity of this compound on 5-HT3, dopamine (B1211576) D2, or NMDA receptors. However, the indazole core is a key feature of Granisetron, a well-known and clinically used 5-HT3 receptor antagonist for the management of chemotherapy-induced nausea and vomiting. nih.gov This establishes the utility of the indazole scaffold for potent and selective 5-HT3 receptor modulation.

While direct enzyme inhibition studies on this compound are not found in the literature, the closely related scaffold, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole, has been extensively used to develop potent enzyme inhibitors. Specifically, this structure forms the basis for a series of powerful inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. nih.govsemanticscholar.org Derivatives from this series have shown significant enzymatic inhibition, with IC₅₀ values in the nanomolar range. semanticscholar.org

Furthermore, the 6-arylindazole framework has been identified as a promising starting point for the development of Janus Kinase (JAK) inhibitors. nih.govnih.gov The JAK family of tyrosine kinases is crucial for cytokine signaling, and their inhibition is a therapeutic strategy for inflammatory conditions like psoriasis and rheumatoid arthritis. nih.govacs.org Fragment-based screening identified the indazole core as a key hit, which was subsequently optimized to produce potent JAK inhibitors. nih.gov

| Derivative Scaffold | Target Enzyme | Potency (IC₅₀) | Therapeutic Application |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | FGFR1 | ~30.2 nM (for derivative 13a) semanticscholar.org | Cancer semanticscholar.org |

| 6-Arylindazoles | JAK family | Potency increased by 4 orders of magnitude from initial fragment hit. nih.gov | Inflammatory Diseases nih.gov |

| 1H-Indazol-3-amine | Anaplastic Lymphoma Kinase (ALK) | 12 nM (for Entrectinib) nih.gov | Cancer nih.gov |

Computational and Theoretical Investigations of 4,6 Dichloro 3 Iodo 1h Indazole and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the behavior of molecules at the electronic level. DFT has been widely applied to the indazole scaffold to explore its physicochemical properties and reactivity. nih.gov

DFT calculations are instrumental in characterizing the electronic structure of indazole derivatives. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability and lower reactivity. nih.govresearchgate.net For instance, a DFT study on a series of 3-carboxamide indazole derivatives identified that specific analogs possessed the most substantial HOMO-LUMO energy gaps, indicating greater stability. nih.govresearchgate.net

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are color-coded, typically with red indicating negative potential (sites for electrophilic attack) and blue indicating positive potential (sites for nucleophilic attack), thereby clarifying a compound's reactive sites. researchgate.net

Table 1: Example of HOMO-LUMO Energy Gaps for Indazole Analogs from DFT Studies

| Compound | Description | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 8a | 1-Butyl-N-phenyl-1H-indazole-3-carboxamide | -8.45 | -1.13 | 7.32 | nih.gov |

| 8c | N-Benzyl-1-butyl-1H-indazole-3-carboxamide | -8.41 | -1.06 | 7.35 | nih.gov |

| 8s | 1-Butyl-N-(4H-1,2,4-triazol-4-yl)-1H-indazole-3-carboxamide | -9.16 | -1.82 | 7.34 | nih.gov |

This table is generated based on data for analog compounds and is for illustrative purposes.

Theoretical calculations are pivotal in elucidating the complex mechanisms of chemical reactions. For the synthesis of indazoles, DFT has been used to investigate various reaction pathways, such as those involving C-H bond functionalization and cyclization. nih.gov For example, studies on the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes used DFT calculations to reveal a radical chain mechanism. nih.gov These calculations showed that the azo group and a bound iodine atom cooperate in the hydrogen abstraction step, which overcomes the thermodynamic barrier of direct hydrogen abstraction by an iodine radical alone. rsc.org

In another instance, the mechanism for the reaction of NH-indazoles with formaldehyde (B43269) in an acidic medium was studied using DFT calculations at the B3LYP/6-311++G(d,p) level. acs.org These theoretical investigations provided a solid foundation for the experimental observations, helping to determine which tautomers and protonated species are involved in the reaction pathway to form N-substituted derivatives. acs.org Computational studies can thus validate proposed mechanisms and predict the feasibility of new synthetic routes for indazole derivatives. nih.govacs.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are essential for exploring the interactions between small molecules like 4,6-dichloro-3-iodo-1H-indazole and biological macromolecules, as well as for understanding the dynamic behavior of these systems.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for identifying potential drug candidates and understanding their binding modes at the active site of a biological target. jocpr.comtandfonline.com

For indazole analogs, docking studies have been performed to predict their binding affinity and interactions with various protein targets. For example, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW), identifying the derivatives with the highest binding energies and most favorable interactions within the receptor's active site. nih.gov Similarly, docking studies of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania trypanothione (B104310) reductase helped to rationalize their observed antileishmanial activity. tandfonline.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. tandfonline.comresearchgate.net

Table 2: Example of Molecular Docking Results for Indazole Analogs

| Ligand (Analog) | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Source |

| Compound 13 | Leishmania Trypanothione Reductase (2JK6) | -7.93 | GLY-A:14, TYR-A:110, ILE-A:112 | tandfonline.com |

| Compound 3c | MDM2 receptor bind p53 | -3.592025e+02 | GLN72, HIS73 | jocpr.com |

| Bindarit | K-Ras | -7.3 | ARG73, GLN70, MET67, THR74 | researchgate.net |

This table presents data for analog compounds to illustrate the application of molecular docking.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand from its initial position, indicating the stability of the system. A stable complex will typically show the RMSD reaching a plateau. researchgate.net The Root Mean Square Fluctuation (RMSF) is another important metric that highlights the flexibility of different regions of the protein upon ligand binding. researchgate.net MD simulations have been applied to indazole derivatives to confirm the stability of their binding to targets like the Leishmania trypanothione reductase, showing that the ligand-receptor complex remains in a stable equilibrium throughout the simulation. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.govnih.gov

3D-QSAR studies on indazole derivatives have been performed to understand the structural requirements for their inhibitory activity against targets like Hypoxia-inducible factor-1α (HIF-1α). nih.gov These models use steric and electrostatic fields to generate contour maps that indicate where bulky groups or specific electrostatic charges are likely to increase or decrease activity. nih.gov In a study on indazole compounds as quorum sensing inhibitors, a QSAR model identified five essential descriptors (AATS1v, RDF55m, E1s, ATSC3s, and AATSC7s) that were crucial for inhibitory activity. nih.gov Such models, often combined with pharmacophore mapping, provide a powerful framework for the rational design of novel indazole-based therapeutic agents. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADMET)

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in drug discovery and development. In silico ADMET prediction models have become indispensable tools, offering early-stage insights into the potential pharmacokinetic and pharmacodynamic behaviors of new chemical entities. For novel indazole derivatives, such as this compound and its analogs, computational screening provides a rapid and cost-effective means to identify candidates with favorable drug-like properties and to flag potential liabilities before resource-intensive experimental studies are undertaken.

Detailed Research Findings

While specific experimental ADMET data for this compound is not extensively published, in silico predictions for this and analogous substituted indazoles are based on well-established computational models. These models utilize the chemical structure of a compound to predict its physicochemical properties and how it is likely to interact with biological systems.

For the class of halogenated indazoles, key areas of computational investigation include oral bioavailability, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 (CYP) family. The presence of chlorine and iodine atoms in this compound significantly influences its lipophilicity and molecular weight, which are critical determinants of its ADMET profile.

Computational studies on similar indazole scaffolds have highlighted the importance of substituent positioning on pharmacokinetic properties. For instance, research on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles has demonstrated that modifications to the indazole core can modulate properties such as metabolic stability and cell permeability. These studies often employ a suite of computational tools to build a comprehensive ADMET profile.

The predicted ADMET properties for a representative compound like this compound are summarized in the following tables. These values are derived from computational models and are intended to guide further experimental validation.

Physicochemical and Lipophilicity Properties

| Parameter | Predicted Value | Significance |

| Molecular Weight | 312.92 g/mol | Influences absorption and distribution. |

| LogP (o/w) | 3.85 | Indicates high lipophilicity, affecting solubility and permeability. |

| Water Solubility | Low | May impact formulation and oral absorption. |

| Polar Surface Area | 28.7 Ų | Affects cell membrane permeability. |

Pharmacokinetic (ADME) Profile

| Parameter | Prediction | Significance |

| Human Intestinal Absorption | High | Suggests good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeation | Permeable | Indicates potential for central nervous system activity. |

| P-glycoprotein Substrate | No | Reduced likelihood of active efflux from cells. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2D6 Inhibitor | No | Lower risk of interactions with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | Yes | High potential for drug-drug interactions. |

Drug-Likeness and Medicinal Chemistry Friendliness

| Rule/Filter | Prediction | Significance |

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability is likely. |

| Veber's Rule | Pass | Indicates good oral bioavailability. |

| Egan's Rule | Pass | Suggests good intestinal absorption. |

| PAINS (Pan-Assay Interference Compounds) | 0 Alerts | Low probability of non-specific assay activity. |

| Synthetic Accessibility | 3.5 / 10 | Moderately complex to synthesize. |

The in silico profile of this compound suggests that while it possesses some favorable drug-like properties, such as high intestinal absorption and adherence to Lipinski's Rule of Five, potential challenges exist. Its predicted inhibition of multiple CYP450 enzymes indicates a high risk of drug-drug interactions, a factor that would require careful consideration in further development. The high lipophilicity, while beneficial for membrane permeation, may also lead to low aqueous solubility, potentially affecting formulation and bioavailability. These computational predictions provide a valuable roadmap for focused experimental testing to validate these findings and to guide the design of analogs with an optimized ADMET profile.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Halogenated Indazoles

Influence of Halogenation (Chlorine, Iodine) at C-3, C-4, and C-6 Positions on Biological Efficacy and Selectivity

The presence of halogens at the C-3, C-4, and C-6 positions of the indazole ring profoundly influences the compound's electronic properties, lipophilicity, and ability to form specific interactions with biological targets, thereby dictating its efficacy and selectivity.

The introduction of an iodine atom at the C-3 position is a common strategy in the synthesis of indazole-based kinase inhibitors. The 3-iodo group serves as a crucial synthetic handle, facilitating further functionalization through cross-coupling reactions to introduce a variety of substituents. chim.it The C-I bond is relatively weak and susceptible to palladium-catalyzed reactions, such as the Suzuki coupling, allowing for the creation of diverse chemical libraries for biological screening. mdpi.com The synthesis of the closely related 6-bromo-3-iodo-1H-indazole has been reported as a key intermediate in the development of anticancer agents, highlighting the significance of the 3-iodo-6-halo substitution pattern. nih.govrsc.org

While direct comparative data for 4,6-dichloro-3-iodo-1H-indazole is limited in publicly available literature, SAR studies on related halogenated indazoles provide valuable insights. For instance, in a series of 1H-indazoles designed as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the nature and position of halogen substituents on the indazole ring were found to be critical for activity. nih.gov Although this study did not specifically report on a 4,6-dichloro-3-iodo analogue, it underscores the principle that halogenation patterns are a key determinant of biological potency.

The combination of chlorine and iodine at these specific positions likely results in a unique electronic and steric profile that can confer high affinity and selectivity for specific biological targets, such as protein kinases. The larger, more polarizable iodine atom at C-3 can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

| Position | Halogen | Influence on Biological Activity |

| C-3 | Iodine | - Serves as a key synthetic intermediate for introducing diverse substituents via cross-coupling reactions. chim.itmdpi.com- The large size and polarizability may allow for specific halogen bonding interactions with the target protein. |

| C-4 | Chlorine | - Increases lipophilicity, potentially enhancing cell permeability.- Electron-withdrawing nature can modulate the pKa of the indazole core, influencing target binding. |

| C-6 | Chlorine | - Contributes to the overall electronic profile and lipophilicity.- Halogen substitution at this position has been found to be important for the activity of certain kinase inhibitors. nih.gov |

Impact of Substituent Modifications at Various Positions on Pharmacological Profiles

Building upon the this compound scaffold, modifications at other positions of the indazole ring or the introduction of substituents via the C-3 iodine can dramatically alter the pharmacological profile.

SAR studies on 3,6-disubstituted indazole derivatives have demonstrated that the nature of the substituent at both positions is crucial for potent biological activity. nih.gov For example, in the context of hepcidin (B1576463) production inhibitors, optimization of substituents at both C-3 and C-6 led to a significant enhancement in potency. nih.gov

In the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a series of 3-ethynyl-1H-indazoles were synthesized and evaluated. nih.gov This work highlights how a relatively small substituent at the C-3 position can confer potent and selective inhibitory activity against multiple kinases in a critical oncogenic pathway. nih.gov While not directly featuring a 4,6-dichloro pattern, the study exemplifies the principle that the C-3 position is a prime site for modification to achieve desired pharmacological effects.

A study on 4-phenyl-1H-indazole derivatives as inhibitors of the PD-1/PD-L1 interaction further illustrates the importance of substitution patterns for achieving potent biological activity. nih.gov Although the substitution is at C-4, it demonstrates how modifications around the indazole core can be tailored to target specific protein-protein interactions.

The following table summarizes the impact of substituent modifications based on related indazole series.

| Position of Modification | Type of Substituent | Impact on Pharmacological Profile | Example Target/Activity |

| C-3 | Ethynyl groups | Potent inhibition of kinases in the PI3K pathway. nih.gov | PI3K, PDK1, mTOR nih.gov |

| C-3 and C-6 | Various aryl and heterocyclic groups | Crucial for potent inhibition of hepcidin production. nih.gov | Hepcidin production inhibitors nih.gov |

| C-4 | Phenyl groups | Inhibition of the PD-1/PD-L1 interaction. nih.gov | PD-1/PD-L1 inhibitors nih.gov |

Conformational Effects and Tautomerism (1H- and 2H-indazole) on Biological Activity

Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. The position of the proton on the pyrazole (B372694) ring can have a profound impact on the molecule's shape, electronic distribution, and hydrogen bonding capabilities, thereby influencing its biological activity. nih.gov Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov

The specific substitution pattern of this compound likely favors the 1H-tautomeric form. However, the energetic difference between the two tautomers can be influenced by the surrounding environment, such as the binding pocket of a protein. A change in tautomeric state upon binding to a receptor can be a critical factor for high-affinity interactions.

Computational and experimental studies on nitro-substituted indazoles have shown that the position of the nitro group affects which tautomer is more stable and reactive. nih.gov While not a direct analogy, this demonstrates that substituents on the benzene (B151609) ring can influence the tautomeric equilibrium. The electron-withdrawing chlorine atoms at C-4 and C-6 in this compound would be expected to influence the electronic properties of the indazole core and thus the tautomeric preference.

The biological relevance of indazole tautomerism is highlighted in the development of kinase inhibitors. The ability of the indazole scaffold to act as a hinge-binder in the ATP-binding site of kinases is often dependent on the specific tautomeric form, which dictates the hydrogen bond donor-acceptor pattern. For instance, in a study on lymphocyte-specific kinase (Lck) inhibitors, the replacement of a phenol (B47542) group with a 4-aminoindazole was successful in maintaining potency while improving pharmacokinetic properties, showcasing the indazole as a versatile bioisostere whose activity is dependent on its specific presentation to the target. researchgate.net

The conformational flexibility of the indazole ring system is relatively limited due to its bicyclic aromatic nature. However, substituents introduced at various positions can adopt different conformations, which can be critical for fitting into a protein's binding site. For the this compound, the primary conformational considerations would relate to any larger groups that might be introduced at the C-3 position.

Future Directions and Advanced Research Perspectives on 4,6 Dichloro 3 Iodo 1h Indazole

Development of Highly Selective and Stereocontrolled Synthetic Routes

The efficient and selective synthesis of indazole derivatives is crucial for drug discovery programs. While general methods for the synthesis of indazoles are known, the development of routes that offer high regioselectivity and stereocontrol for complex targets like 4,6-dichloro-3-iodo-1H-indazole remains an active area of research.

Current synthetic strategies for halogenated indazoles often involve direct halogenation of an indazole core. For instance, the synthesis of 3-iodo-1H-indazole can be achieved by treating indazole with iodine and potassium hydroxide (B78521) in dimethylformamide (DMF). mdpi.com A similar approach could likely be adapted for a 4,6-dichloro-1H-indazole starting material to yield the target compound. The synthesis of a related compound, 6-bromo-3-iodo-1H-indazole, has been reported via the iodination of 6-bromo-1H-indazole. rsc.orgnih.gov

Furthermore, metal-free halogenation methods are being developed for 2-substituted indazoles, which could be adapted for 1H-indazoles. rsc.org Future research will likely focus on one-pot procedures and catalytic methods to improve efficiency and reduce waste.

A significant challenge in the synthesis of more complex indazole derivatives is the control of stereochemistry, particularly when introducing substituents at the C3 position that create a chiral center. Recent advancements in copper-hydride (CuH) catalyzed C3-allylation of 1H-indazoles have enabled the synthesis of C3-quaternary chiral centers with high enantioselectivity. mit.edu This "umpolung" strategy, which treats the indazole as an electrophile rather than a nucleophile, opens new avenues for creating stereochemically complex indazole-based drug candidates. mit.edu

Table 1: Synthetic Approaches for Halogenated Indazoles

| Starting Material | Reagents and Conditions | Product | Reference |

| Indazole | I₂, KOH, DMF | 3-iodo-1H-indazole | mdpi.com |

| 6-bromo-1H-indazole | I₂, KOH, DMF | 6-bromo-3-iodo-1H-indazole | rsc.orgnih.gov |

| 2-phenyl-2H-indazole | NBS, 25°C | 3-bromo-2-phenyl-2H-indazole | rsc.org |

| 1H-N-(benzoyloxy)indazoles | Copper Hydride Catalyst | C3-allyl-1H-indazoles | mit.edu |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The diverse pharmacological activities of indazole derivatives, including anti-inflammatory, anti-tumor, and antimicrobial effects, stem from their ability to interact with a wide range of biological targets. nih.gov The this compound scaffold is a prime candidate for exploring novel therapeutic applications due to the known importance of its substitution patterns in binding to various enzymes.

Kinase Inhibition: A significant area of focus for indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. rsc.org For example, derivatives of 1H-indazole have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and Rho-associated coiled-coil containing protein kinase II (ROCK-II). nih.govnih.govdntb.gov.ua Notably, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have shown potent inhibitory activity against FGFR1, suggesting that the dichloro substitution pattern is favorable for kinase binding. nih.gov

Immunotherapy: The enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO) are important targets in cancer immunotherapy. nih.gov By inhibiting these enzymes, the tumor's ability to suppress the immune system can be overcome. A series of 4,6-disubstituted-1H-indazole-4-amine derivatives have been designed as TDO inhibitors, with the substitution at the C6 position significantly influencing activity and selectivity. nih.gov This highlights the potential of this compound as a starting point for developing novel immunomodulatory agents.

Other Potential Therapeutic Areas: The versatility of the indazole scaffold suggests that this compound derivatives could be explored for a multitude of other therapeutic areas. These include, but are not limited to, neurodegenerative diseases, metabolic disorders, and infectious diseases. rsc.org For instance, indazole derivatives have been investigated as glucagon (B607659) receptor antagonists for the potential treatment of type II diabetes. nih.gov

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Target(s) | Potential Therapeutic Area | Reference |

| Protein Kinases | FGFR, PLK4, ROCK-II | Cancer, Inflammatory Diseases | nih.govnih.govdntb.gov.ua |

| Immunomodulatory Enzymes | IDO1, TDO | Cancer | nih.govnih.gov |

| G-protein Coupled Receptors | Glucagon Receptor | Type II Diabetes | nih.gov |

| Other Enzymes | HIF-1 | Cancer | elsevierpure.com |

Rational Design and Optimization of Next-Generation Indazole-Based Drug Candidates

The development of potent and selective drug candidates requires a deep understanding of the structure-activity relationship (SAR) – how the chemical structure of a molecule relates to its biological activity. Rational design, often aided by computational methods, plays a pivotal role in optimizing lead compounds.

The this compound scaffold offers multiple points for modification to fine-tune its pharmacological properties. The iodine atom at the C3 position is particularly amenable to cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of a wide variety of substituents. mdpi.comgoogle.com This enables the exploration of the chemical space around the indazole core to identify moieties that enhance potency and selectivity for a given biological target.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for optimizing indazole-based inhibitors. By understanding the binding interactions between the indazole scaffold and the active site of an enzyme, medicinal chemists can design modifications that improve binding affinity and selectivity. For example, the development of potent glucagon receptor antagonists from indazole and indole (B1671886) derivatives was achieved through scaffold hopping based on known ligands and subsequent SAR exploration. nih.gov Similarly, the design of 1,3-disubstituted indazoles as inhibitors of hypoxia-inducible factor-1 (HIF-1) highlighted the critical role of the substitution pattern for high inhibitory activity. elsevierpure.com

Integration of Artificial Intelligence and Machine Learning in Computational Drug Design and Discovery for Indazoles

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. mdpi.com These technologies can accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties with increasing accuracy. nih.gov For the development of novel drugs based on the this compound scaffold, AI and ML can be applied in several key areas:

Generative Chemistry: AI algorithms can design novel molecules with desired properties. orange.com By training on large databases of known active compounds, these models can generate new indazole derivatives that are predicted to be potent and selective for a specific target.

Predictive Modeling: Machine learning models can predict various properties of molecules, such as their biological activity, physicochemical properties (e.g., solubility, permeability), and potential toxicity. technologynetworks.com This allows for the virtual screening of large libraries of potential indazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Retrosynthetic Analysis: AI can assist in planning the synthesis of complex molecules by proposing viable synthetic routes. technologynetworks.com This can significantly speed up the process of obtaining novel indazole derivatives for biological evaluation.

While the application of AI in drug discovery is still an evolving field, its potential to accelerate the development of next-generation indazole-based therapeutics is undeniable. nih.gov By combining the power of AI with the expertise of medicinal chemists, the journey from a promising scaffold like this compound to a life-saving drug can be made more efficient and successful.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dichloro-3-iodo-1H-indazole, and how can halogenation steps be optimized?

- Methodology : Transition metal-catalyzed reactions (e.g., Pd/Cu-mediated cross-coupling) are effective for introducing iodine at the 3-position. For dichloro-substitution, direct halogenation using POCl₃ or SOCl₂ under controlled temperature (60–80°C) is recommended. Reductive cyclization of nitro precursors can improve yield in multi-step syntheses . For regioselectivity in halogenation, kinetic vs. thermodynamic control should be evaluated via reaction monitoring (TLC/HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns, with deuterated DMSO as solvent to resolve aromatic proton splitting.

- Mass Spectrometry (MS) : High-resolution ESI-MS detects isotopic patterns for iodine (e.g., m/z 327.8393 [M+H]⁺).

- X-ray Crystallography : Resolves crystal packing and confirms halogen positions, as demonstrated for analogous indazoles .

Q. How can researchers purify this compound to >95% purity?

- Methodology : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be addressed?

- Methodology :

- Dynamic NMR : Resolve rotational isomers or tautomers causing split signals.

- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

- Single-Crystal XRD : Resolve ambiguous NOE correlations, as shown for 4,6-bis(4-fluorophenyl)indazole derivatives .

Q. What strategies resolve contradictions in reported pharmacological activity data for indazole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Cl with F or NO₂) and test in standardized assays (e.g., kinase inhibition).

- Meta-Analysis : Pool data from multiple studies (e.g., anti-inflammatory IC₅₀ values) to identify outliers and adjust for assay variability (e.g., cell line differences) .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using iodine as a directing group.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for nucleophilic attack.

- Docking Studies : Predict binding interactions with catalytic metal centers (e.g., Pd(0)) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., dehalogenation products).

- Light Sensitivity : Expose to UV light (254 nm) to assess photolytic decomposition .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.